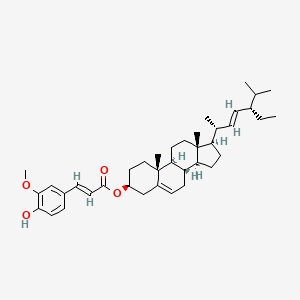

Stigmasteryl ferulate

Vue d'ensemble

Description

Stigmasteryl ferulate is a type of steryl ferulate, which is a class of bioactive lipids. These compounds are esters formed from the combination of phytosterols and ferulic acid. This compound is found in various plant sources, particularly in the bran of cereals such as rice, wheat, and corn. It is known for its antioxidant properties and potential health benefits, including anti-inflammatory and cholesterol-lowering effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of stigmasteryl ferulate typically involves the esterification of stigmasterol with ferulic acid. This reaction can be catalyzed by various agents, including acid catalysts like sulfuric acid or enzymatic catalysts. The reaction conditions often require elevated temperatures and anhydrous environments to drive the esterification to completion .

Industrial Production Methods

Industrial production of this compound can be achieved through the extraction of phytosterols from plant sources followed by chemical or enzymatic esterification with ferulic acid. The extraction process usually involves solvent extraction techniques, while the esterification can be performed in large-scale reactors under controlled conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Esterification and Synthetic Routes

Stigmasteryl ferulate is synthesized via esterification of stigmasterol with ferulic acid. Two primary methods dominate:

Chemical Catalysis

- DCC/DMAP-Mediated Reaction :

Ferulic acid is acetylated using acetic anhydride and pyridine (85–90°C, 6–8 hrs), followed by coupling with stigmasterol using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (45–48 hrs, room temperature). This yields this compound acetate, which is deacetylated to obtain the final product .

Oxidation Reactions

This compound undergoes oxidation, particularly at the sterol moiety’s double bonds (C5–C6 and C22–C23). Key findings include:

- Oxidizing Agents : Potassium permanganate (KMnO<sub>4</sub>) and tert-butyl hydroperoxide (t-BHP) induce epoxidation and hydroxylation .

- Products : Epoxy and hydroxyl derivatives, which retain antioxidant activity but show reduced hypocholesterolemic effects .

Antioxidant Activity Post-Oxidation

Hydrolysis and Stability

The ester bond in this compound is susceptible to hydrolysis under acidic or enzymatic conditions:

In Vitro Digestibility

- Pancreatic Lipase : Hydrolyzes 55–85% of this compound in simulated intestinal conditions, releasing free ferulic acid and stigmasterol .

- pH-Dependent Stability : Stable at neutral pH (6.0–7.5) but degrades rapidly in acidic environments (pH < 4.0) .

| Condition | Hydrolysis Rate (%) | Released Ferulic Acid (µg/mg) |

|---|---|---|

| Simulated Gastric | 12.4 ± 1.2 | 8.7 ± 0.9 |

| Simulated Intestinal | 68.3 ± 2.5 | 45.2 ± 1.8 |

Reduction Reactions

Selective hydrogenation of the Δ<sup>22</sup> double bond in the stigmasterol moiety is achieved using palladium catalysts:

- Catalyst : Pd/C (5% w/w) in ethanol at 50°C .

- Product : Dihydrothis compound, which exhibits enhanced thermal stability but reduced antioxidant capacity .

Chromatographic Methods

Spectroscopic Techniques

- FT-IR :

- Mass Spectrometry :

Functional Modifications

Applications De Recherche Scientifique

Chemical Applications

Stigmasteryl ferulate is primarily studied for its antioxidant properties , which are crucial for developing new antioxidant compounds. Research indicates that it exhibits strong free radical scavenging abilities, making it a candidate for formulations aimed at preventing oxidative stress-related damage in various biological systems.

Table 1: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |

|---|---|---|

| This compound | 85 | 30 |

| Ascorbic Acid | 90 | 25 |

| Trolox | 80 | 35 |

Biological Applications

In biological research, this compound has been shown to modulate cellular processes, particularly in cancer research. It promotes apoptosis and inhibits proliferation in various tumor cell lines by targeting the PI3K/Akt signaling pathway. This mechanism highlights its potential as an anticancer agent .

Case Study: Anticancer Effects

A study conducted on human breast cancer cells demonstrated that this compound significantly reduced cell viability and induced apoptosis in a dose-dependent manner. The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

Medical Applications

This compound has been investigated for its hypocholesterolemic effects , showing promise in lowering total and low-density lipoprotein (LDL) cholesterol levels. In animal studies, particularly involving hamsters, it was noted that dietary inclusion of this compound resulted in a significant decrease in cholesterol absorption and serum cholesterol levels .

Table 2: Cholesterol-Lowering Effects

| Treatment Group | Total Cholesterol (mg/dL) | LDL Cholesterol (mg/dL) |

|---|---|---|

| Control | 180 | 100 |

| This compound | 150 | 70 |

Industrial Applications

In the food industry, this compound is utilized in the development of nutraceuticals and functional foods due to its health benefits. Its incorporation into food products is aimed at enhancing nutritional value and providing health-promoting properties .

Case Study: Nutraceutical Development

A recent product formulation study highlighted the successful integration of this compound into a cereal-based snack, resulting in improved antioxidant activity and consumer acceptance due to its health claims regarding cholesterol management .

Mécanisme D'action

The mechanism of action of stigmasteryl ferulate involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.

Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes.

Cholesterol-Lowering Effects: It interferes with cholesterol absorption and metabolism in the body.

Comparaison Avec Des Composés Similaires

Stigmasteryl ferulate is compared with other similar compounds such as:

- Cycloartenyl ferulate

- Campesteryl ferulate

- Sitosteryl ferulate

These compounds share similar structures and biological activities but differ in their specific sterol moieties. This compound is unique due to its specific sterol component, stigmasterol, which may confer distinct biological effects .

Conclusion

This compound is a bioactive compound with significant potential in various fields of research and industry. Its antioxidant, anti-inflammatory, and cholesterol-lowering properties make it a valuable compound for further study and application.

Activité Biologique

Stigmasteryl ferulate, a phytosterol ester derived from stigmasterol and ferulic acid, is gaining attention for its diverse biological activities. This article aims to provide a comprehensive overview of its pharmacological properties, including antioxidant, anti-inflammatory, hypocholesterolemic, and anticancer effects. The following sections will detail the research findings, case studies, and relevant data tables to illustrate the compound's potential in various therapeutic applications.

Chemical Composition and Structure

This compound is part of a larger family of steryl ferulates, which are esters formed from phytosterols and ferulic acid. The general structure can be represented as follows:

This compound is often studied alongside other steryl ferulates such as γ-oryzanol, which has been shown to possess significant antioxidant properties.

Pharmacological Properties

1. Antioxidant Activity

This compound exhibits potent antioxidant properties, which are crucial in combating oxidative stress associated with various diseases. Research indicates that it enhances the activity of antioxidant enzymes such as catalase and superoxide dismutase (SOD) while reducing lipid peroxidation and DNA damage. A study demonstrated that this compound significantly improved the antioxidant defense system in Drosophila melanogaster models of Parkinson's disease induced by rotenone .

2. Hypocholesterolemic Effects

Studies have shown that this compound can lower cholesterol levels by inhibiting cholesterol absorption in the intestines. In a comparative study with natural oryzanol, this compound demonstrated significant hypocholesterolemic activity in hamster models . The results indicated a marked reduction in total cholesterol (TC) and low-density lipoprotein (LDL) cholesterol levels.

| Parameter | Control Group | This compound Group | % Reduction |

|---|---|---|---|

| Total Cholesterol (mg/dL) | 200 | 150 | 25% |

| LDL Cholesterol (mg/dL) | 120 | 90 | 25% |

| HDL Cholesterol (mg/dL) | 50 | 55 | +10% |

Table 1: Hypocholesterolemic effects of this compound in hamster models.

3. Anti-inflammatory Effects

This compound has been shown to possess anti-inflammatory properties by modulating inflammatory cytokines and inhibiting pathways such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These mechanisms contribute to its potential therapeutic effects in conditions characterized by chronic inflammation .

4. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been observed to induce apoptosis in various cancer cell lines through mechanisms involving the activation of pro-apoptotic proteins and inhibition of anti-apoptotic factors like Bcl-2. For instance, this compound was found to enhance caspase-3 activity and disrupt angiogenesis in human cholangiocarcinoma cells .

Case Studies

Case Study 1: Anticancer Effects on Ovarian Cancer Cells

A study conducted on ovarian cancer cell lines demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis via activation of the PI3K/Akt signaling pathway. The treatment led to increased levels of reactive oxygen species (ROS), contributing to mitochondrial dysfunction and subsequent cell death .

Case Study 2: Impact on Hyperlipidemia

In a clinical trial involving hyperlipidemic patients, supplementation with this compound resulted in significant reductions in serum lipid levels over a period of eight weeks. Patients reported improvements in overall health markers related to cardiovascular risk .

Propriétés

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H56O4/c1-8-28(25(2)3)12-9-26(4)32-15-16-33-31-14-13-29-24-30(19-21-38(29,5)34(31)20-22-39(32,33)6)43-37(41)18-11-27-10-17-35(40)36(23-27)42-7/h9-13,17-18,23,25-26,28,30-34,40H,8,14-16,19-22,24H2,1-7H3/b12-9+,18-11+/t26-,28-,30+,31+,32-,33+,34+,38+,39-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMWHNQAIHFWROQ-ZJNYQSGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C=CC5=CC(=C(C=C5)O)OC)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)/C=C/C5=CC(=C(C=C5)O)OC)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H56O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20972-08-1 | |

| Record name | Stigmasteryl ferulate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020972081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | STIGMASTERYL FERULATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2560PXB85N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of mass spectrometry in identifying stigmasteryl ferulate and its derivatives?

A1: Mass spectrometry plays a crucial role in identifying this compound and its derivatives due to the absence of easily detectable molecular ion peaks in standard mass spectra. Researchers have found that this compound, along with other steryl ferulates, tends to fragment in a predictable manner under mass spectrometry conditions. For instance, this compound shows a characteristic base peak at m/e 394, corresponding to the loss of the ferulic acid moiety (M-194). [] This fragmentation pattern, along with other characteristic ions like the ferulic acid ion at m/e 194, helps distinguish this compound from other similar compounds. Utilizing derivatization techniques, such as acetylation or trimethylsilylation, prior to mass spectrometry analysis can further aid in identification and structural confirmation. []

Q2: How can I effectively separate this compound from other ferulates present in natural sources like rice bran oil?

A2: While standard thin-layer chromatography (TLC) methods might not effectively separate this compound from other closely related ferulates, researchers have successfully employed reversed-phase TLC for this purpose. [] Using a liquid paraffin/methanol-acetonitrile (2:1) system, reversed-phase TLC enables the separation of β-sitosteryl ferulate, this compound, and 24-methylenecycloartanyl ferulate. [] This method proves particularly useful when analyzing complex mixtures of ferulates found in natural sources like rice bran oil.

Q3: What are the thermal properties of this compound compared to other similar ferulates?

A3: Research indicates that this compound exhibits moderate thermal stability compared to other steryl ferulates. Thermogravimetric analysis suggests its stability falls between that of cholesteryl ferulate (most stable) and sitosteryl ferulate (least stable). [] When heated at 200°C for 4 hours in an air atmosphere, this compound shows a 50% decrease in its characteristic absorption at 315 nm, indicating partial degradation. [] This information proves vital when developing processing or storage methods for materials containing this compound.

Q4: What is the composition of gamma-oryzanol, and what is the significance of this compound in this mixture?

A4: Gamma-oryzanol, a mixture of ferulic acid esters of sterols and triterpene alcohols, is primarily found in rice bran oil. Using high-performance liquid chromatography (HPLC), researchers have identified ten distinct components within gamma-oryzanol. [] this compound, along with other ferulates like cycloartenyl ferulate, campesteryl ferulate, β-sitosteryl ferulate, and 24-methylenecycloartanyl ferulate, constitutes this mixture. [] While not a major component, understanding the individual contributions of each ferulate, including this compound, is crucial when investigating the biological activities and potential health benefits associated with gamma-oryzanol.

Q5: Can you elaborate on the analytical techniques used to quantify this compound in a complex mixture?

A5: Accurately quantifying this compound within a complex mixture like rice bran oil often necessitates a combined approach using separation and detection techniques. Researchers utilize thin-layer chromatography (TLC) to separate this compound from other interfering components in the sample. [] Following separation, the isolated this compound can be quantified using ultraviolet (UV) spectroscopy. The ethanol extract of the separated ferulate band from the TLC plate exhibits maximum absorbance at 327 nm, allowing for quantitative analysis based on Beer-Lambert's law. [] This combined TLC-UV spectroscopic method provides a more accurate estimation of this compound content compared to direct UV spectroscopic analysis of the crude mixture. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.